molecular formula C19H16N2O5S B12169000 (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

(4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B12169000
M. Wt: 384.4 g/mol
InChI Key: ISMWOJJGOPTEAR-YBEGLDIGSA-N
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Description

(4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxyphenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the hydroxyphenyl group and the acetic acid moiety. Common reagents used in these reactions include thionyl chloride, methylamine, and phenol derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining high purity levels. The use of catalysts and optimized reaction conditions further improves the overall production process.

Chemical Reactions Analysis

Types of Reactions

(4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield different thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions include quinone derivatives, thiazolidine derivatives, and various substituted phenoxyacetic acids

Scientific Research Applications

Chemistry

In chemistry, (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can bind to enzymes and receptors, modulating their activity. The thiazole ring may interact with nucleic acids, affecting gene expression and protein synthesis. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid stands out due to its unique combination of functional groups. The presence of both a hydroxyphenyl group and a thiazole ring provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H16N2O5S/c1-21(13-4-6-14(22)7-5-13)19-20-18(25)16(27-19)10-12-2-8-15(9-3-12)26-11-17(23)24/h2-10,22H,11H2,1H3,(H,23,24)/b16-10-

InChI Key

ISMWOJJGOPTEAR-YBEGLDIGSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2

Origin of Product

United States

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